molecular formula C7H7F2N3S B1298103 N-(2,4-difluorophenyl)hydrazinecarbothioamide CAS No. 206559-58-2

N-(2,4-difluorophenyl)hydrazinecarbothioamide

Cat. No.: B1298103
CAS No.: 206559-58-2
M. Wt: 203.21 g/mol
InChI Key: RNPFEUCQZZXGCF-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C7H7F2N3S and a molecular weight of 203.22 g/mol . This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a 2,4-difluorophenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)hydrazinecarbothioamide typically involves the reaction of 2,4-difluoroaniline with thiocarbohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-difluorophenyl)hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)hydrazinecarbothioamide
  • N-(2,4-dimethylphenyl)hydrazinecarbothioamide
  • N-(2,4-dinitrophenyl)hydrazinecarbothioamide

Uniqueness

N-(2,4-difluorophenyl)hydrazinecarbothioamide is unique due to the presence of fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and increase its lipophilicity, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

1-amino-3-(2,4-difluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3S/c8-4-1-2-6(5(9)3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPFEUCQZZXGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350293
Record name N-(2,4-Difluorophenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206559-58-2
Record name N-(2,4-Difluorophenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,4-Difluorophenyl)-3-thiosemicarbazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does IAB-ND interact with mild steel to inhibit corrosion?

A1: IAB-ND demonstrates its corrosion-inhibiting properties by adsorbing onto the surface of mild steel. This adsorption forms a protective layer that shields the metal from the aggressive ions present in the corrosive 1 M HCl solution []. The researchers propose that this adsorption occurs through both physisorption and chemisorption mechanisms, indicated by the standard free energies of adsorption (ΔGoads) obtained from Langmuir adsorption isotherm fitting []. Essentially, IAB-ND acts as a barrier between the corrosive environment and the metal surface.

Q2: What role does the structure of IAB-ND play in its efficacy as a corrosion inhibitor?

A2: The research suggests a strong relationship between the structure of IAB-ND and its effectiveness as a corrosion inhibitor. The molecule contains several electron-rich sites, including nitrogen, sulfur, and aromatic rings. These sites can interact with the metal surface, facilitating strong adsorption and the formation of a stable protective layer []. Additionally, the presence of fluorine atoms in the structure further enhances its inhibitory properties. While the exact mechanism is not fully elucidated in this paper, fluorine substitution is known to influence electron density and hydrophobicity, which can impact adsorption behavior and interaction with the metal surface. Further studies exploring the structure-activity relationship (SAR) could shed light on the specific contributions of different structural features to IAB-ND's corrosion inhibition.

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